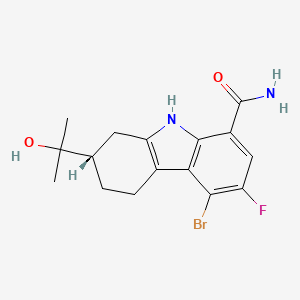

(2S)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Description

This compound is a carbazole derivative with a stereospecific (2S) configuration, featuring a bromine atom at position 5, fluorine at position 6, and a 2-hydroxypropan-2-yl substituent on the tetrahydrocarbazole scaffold (CAS: 1643156-21-1 or 1643156-22-2 for enantiomers) . Its molecular formula is C₁₆H₁₈BrFN₂O₂, with a molar mass of 369.23 g/mol . The compound’s structural uniqueness lies in its carbazole core, halogen substituents, and hydroxypivalyl group, which influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

(7S)-4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKXBBUMHPYPAU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001117589 | |

| Record name | (2S)-5-Bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)-1H-carbazole-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643156-23-3 | |

| Record name | (2S)-5-Bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)-1H-carbazole-8-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-Bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)-1H-carbazole-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001117589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound with a unique molecular structure that includes a carbazole core. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 369.23 g/mol. The structural features include:

- Bromine and Fluorine Substituents : These halogen atoms can significantly influence the compound's reactivity and biological activity.

- Hydroxyl Group : The presence of a hydroxyl group enhances solubility and may contribute to its interaction with biological targets.

- Amide Functional Group : This group is often associated with increased biological activity due to its ability to form hydrogen bonds.

The exact mechanism of action for this compound remains largely unknown due to the lack of extensive research. However, the presence of functional groups like bromine and fluorine may enhance its interactions with biological macromolecules such as proteins and nucleic acids.

Comparative Analysis with Similar Compounds

To understand the potential activity of this compound better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-fluoro-7-(trifluoromethyl)-6,7,8,9-tetrahydrocarbazole | Contains trifluoromethyl group | Enhanced lipophilicity |

| 4-Bromo-3-chloro-9H-carbazole | Different halogen substitution | Potentially different biological activity |

| 6-Fluoro-2,3,4,9-tetrahydrocarbazole | Lacks hydroxyl and carboxamide groups | Simpler structure |

This table illustrates how variations in halogenation and functional groups may influence biological activities and chemical properties.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

- Antitumor Activity Assessment : Studies have shown that carbazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- In Vitro Antibacterial Tests : Several carbazole compounds have been tested against common bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

- Evaluation of Antiviral Properties : Research indicates that certain carbazole derivatives can impede viral entry or replication in host cells.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2S)-5-bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is C16H18BrFN2O2, with a molecular weight of approximately 369.23 g/mol. The compound features a carbazole core, which is known for its bioactivity and photophysical properties. The presence of bromine and fluorine atoms, along with a hydroxyl group and an amide functional group, contributes to its potential reactivity and biological activity .

Medicinal Chemistry

The compound's structural analogs have been studied for their biological activities, including antitumor, antibacterial, and antiviral properties. Although specific research on this compound is limited, its structural features suggest that it may exhibit similar activities. The presence of halogen substituents (bromo and fluoro) can enhance lipophilicity and potentially improve the compound's efficacy as a drug candidate .

Drug Discovery

Due to its unique structure, this compound can be explored as a lead compound in drug discovery programs targeting various diseases. The compound may serve as a scaffold for the development of new therapeutic agents through chemical modifications .

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of carbazole derivatives make them suitable for applications in optoelectronic devices such as OLEDs. The introduction of substituents like bromine and fluorine can tune the electronic properties of the compound, potentially enhancing its performance in electronic applications .

Case Study: Antitumor Activity

Research into carbazole derivatives has shown promising results in inhibiting tumor growth. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells. Further studies on this compound could elucidate its mechanism of action against cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

(2R)-Enantiomer

- Structure : Differs only in the stereochemistry at position 2 (R-configuration) .

- Properties : Shares identical molecular weight and formula but exhibits distinct physicochemical behavior due to stereochemical effects. Predicted density (1.570 g/cm³ ) and boiling point (516.3°C ) are comparable, but biological activity may vary significantly .

- Key Insight : Stereochemistry critically impacts target interaction. The (2S)-form is hypothesized to exhibit enhanced binding to kinases like BTK, as observed in related carbazole-based inhibitors .

BMS-986142 (BTK Inhibitor)

- Structure: Features a carbazole core with additional quinazolinone and fluorinated phenyl groups .

- Target: Bruton’s tyrosine kinase (BTK), with sub-nanomolar potency due to conformational locking of atropisomeric centers .

- Comparison :

Quinazolinone-Containing Carbazole Derivatives

- Structure: Includes a fused quinazolinone moiety and methylphenyl substituents (e.g., compound) .

- Target : BTK and related kinases.

- Comparison :

Comparative Data Table

Key Research Findings

Stereochemistry and Activity : The (2S)-configuration is critical for optimal spatial orientation of the hydroxypivalyl group, facilitating hydrogen bonding with kinase catalytic domains .

Halogen Effects : Bromine at position 5 enhances hydrophobic interactions, while fluorine at position 6 improves metabolic stability .

Conformational Rigidity : Compounds like BMS-986142 achieve higher potency via locked atropisomers, a strategy absent in the target compound .

Trade-offs : Simpler carbazoles (e.g., target compound) offer synthetic accessibility but lack the potency of advanced derivatives .

Q & A

Basic: What synthetic routes are reported for carbazole derivatives with halogen substituents, and how can regioselectivity be controlled?

Carbazole derivatives are typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed reactions to introduce substituents like bromo or fluoro groups. For example, details a general procedure using arylboronic acids and Pd(PPh₃)₄ to functionalize carbazole cores. Regioselectivity is controlled by steric and electronic factors of the boronic acid and halogenated precursor. For bromo-fluoro substitution, meta-directing effects of halogens and protecting group strategies (e.g., tert-butoxycarbonyl) are critical to avoid undesired side reactions .

Basic: What analytical methods are used to confirm the stereochemistry and purity of this compound?

- NMR : - and -NMR are used to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and substituent positions. reports δ values for carbazole protons (e.g., 8.36 ppm for H5 in a similar derivative) .

- Mass Spectrometry : High-resolution MS (ESI+/EI) verifies molecular weight, with fragmentation patterns confirming substituents (e.g., loss of NO₂ or t-Bu groups in ) .

- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers like the (2S)-hydroxypropan-2-yl group.

Advanced: How do structural modifications (e.g., bromo, fluoro, hydroxypropan-2-yl) influence BTK inhibition potency and selectivity?

highlights that rotational locking of atropisomeric centers in carbazole-based BTK inhibitors enhances potency and reduces off-target effects. The bromo and fluoro substituents improve binding affinity via halogen bonding with BTK’s hydrophobic pocket, while the hydroxypropan-2-yl group stabilizes the active conformation through hydrogen bonding. Selectivity over other kinases (e.g., Tec family) is achieved by optimizing steric bulk and electronic properties .

Advanced: What experimental strategies address conformational flexibility in carbazole-based inhibitors?

- Atropisomer Locking : describes locking two atropisomeric centers via steric constraints, yielding a single stable conformation. This reduces entropic penalties during binding and improves pharmacokinetics .

- Computational Modeling : Molecular dynamics simulations predict stable conformations, guiding synthetic design.

- Kinetic Studies : Measure on/off rates to assess conformational stability in solution.

Advanced: How can in vitro and in vivo efficacy be validated for autoimmune disease models?

- In Vitro : BTK enzymatic assays (IC₅₀ determination) and B-cell receptor signaling inhibition in human monocytes ( uses Fcγ receptor signaling assays) .

- In Vivo : Collagen-induced arthritis (CIA) or lupus nephritis models in rodents. reports dose-dependent efficacy in reducing inflammation biomarkers.

Advanced: How should contradictory data on substituent effects (e.g., bromo vs. chloro) be resolved?

- Systematic SAR Studies : Compare analogs with single-substituent changes under identical assay conditions.

- Structural Biology : Co-crystallize inhibitors with BTK to visualize binding interactions (e.g., bromo’s halogen bond vs. chloro’s weaker van der Waals interactions).

- Statistical Analysis : Use ANOVA to assess significance of potency differences across analogs.

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (acetonitrile in ) ensures purity .

- Process Control : notes that chemical engineering design (CRDC subclass RDF2050108) optimizes reaction parameters (temperature, catalyst loading) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.